molecular formula C17H17NO2 B14595216 (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole CAS No. 61191-49-9

(4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B14595216
CAS No.: 61191-49-9
M. Wt: 267.32 g/mol
InChI Key: DLCPQSMGGZZQDR-BLLLJJGKSA-N
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Description

(4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a β-keto ester with an amine in the presence of a dehydrating agent. The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or dichloromethane.

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while reduction may produce 4,5-dihydro-1,2-oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Researchers investigate its potential as an enzyme inhibitor, receptor agonist, or antagonist.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

The compound’s properties make it suitable for applications in material science, such as the development of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-3-(4-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole: Similar structure with a hydroxyl group instead of a methoxy group.

    (4R,5S)-3-(4-chlorophenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole: Contains a chlorine atom in place of the methoxy group.

    (4R,5S)-3-(4-nitrophenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole: Features a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of (4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, differentiating it from similar compounds.

Properties

CAS No.

61191-49-9

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(4R,5S)-3-(4-methoxyphenyl)-5-methyl-4-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NO2/c1-12-16(13-6-4-3-5-7-13)17(18-20-12)14-8-10-15(19-2)11-9-14/h3-12,16H,1-2H3/t12-,16+/m0/s1

InChI Key

DLCPQSMGGZZQDR-BLLLJJGKSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=NO1)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Canonical SMILES

CC1C(C(=NO1)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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